methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based compound characterized by a 4-methyl-4H-1,2,4-triazole core substituted at position 3 with a sulfanyl-linked methyl acetate group and at position 5 with a (4-bromophenyl)sulfonylamino methyl moiety. This structural framework is associated with diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties, as observed in analogous triazole derivatives .
Properties
IUPAC Name |
methyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O4S2/c1-18-11(16-17-13(18)23-8-12(19)22-2)7-15-24(20,21)10-5-3-9(14)4-6-10/h3-6,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXRUJUQQDVQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure suggests various pharmacological properties, particularly in the realms of antibacterial, antifungal, and enzyme inhibition activities. This article reviews the biological activity of this compound based on synthesized derivatives and related studies.
Chemical Structure and Synthesis
The compound features a triazole ring, a sulfonamide group, and a methyl acetate moiety. The synthesis typically involves the reaction of 4-bromophenyl sulfonamide with triazole derivatives, followed by alkylation processes to introduce the acetate group. Various characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of synthesized compounds .
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- In vitro Studies : Compounds derived from triazole frameworks have demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. These findings suggest that modifications in the sulfonamide or triazole components can enhance antibacterial efficacy .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
Antifungal Activity
The antifungal properties of similar triazole compounds have also been investigated. Triazoles are known for their efficacy against fungal pathogens due to their ability to inhibit ergosterol synthesis, which is essential for fungal cell membrane integrity.
Enzyme Inhibition
This compound has shown potential as an inhibitor of key enzymes:
- Acetylcholinesterase (AChE) : Compounds with a similar structure have been evaluated for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases.
- Urease : The compound's derivatives have also been tested for urease inhibition, which is relevant in managing urinary tract infections.
Case Study 1: Antibacterial Evaluation
A study synthesized several derivatives based on the triazole framework and evaluated their antibacterial activity against clinical isolates. The results indicated that specific substitutions on the phenyl ring significantly enhanced activity against resistant strains .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory potential of sulfonamide derivatives revealed that certain modifications led to increased binding affinity towards AChE and urease. The most potent inhibitors showed IC50 values in the low micromolar range .
Scientific Research Applications
Antibacterial Properties
Research indicates that methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate exhibits significant antibacterial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
These findings suggest that modifications to the sulfonamide or triazole components can enhance antibacterial efficacy.
Antifungal Activity
The compound's triazole structure is associated with antifungal properties due to its ability to inhibit ergosterol synthesis, vital for fungal cell membrane integrity. Similar compounds have shown efficacy against common fungal pathogens.
Enzyme Inhibition
This compound has been evaluated for enzyme inhibition:
- Acetylcholinesterase (AChE) : Important for treating neurodegenerative diseases.
- Urease : Relevant for managing urinary tract infections.
Case Study 1: Antibacterial Evaluation
A study synthesized several derivatives based on the triazole framework and evaluated their antibacterial activity against clinical isolates. The results indicated that specific substitutions on the phenyl ring significantly enhanced activity against resistant strains.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory potential of sulfonamide derivatives revealed that certain modifications led to increased binding affinity towards AChE and urease. The most potent inhibitors showed IC50 values in the low micromolar range.
Comparison with Similar Compounds
Core Triazole Modifications
- 4-Methyl vs.
- 5-Substituent Diversity: The (4-bromophenyl)sulfonylamino methyl group distinguishes the target compound from analogues with decylthio (), furan (), or benzoylamino () groups. The bromine atom may facilitate halogen bonding with biological targets, while the sulfonyl group increases acidity (pKa ~1–2), promoting ionic interactions .
Ester vs. Acid Functionalization
- The methyl ester in the target compound contrasts with the acetic acid derivative in . Esters typically exhibit higher cell permeability but require hydrolysis for activation, whereas carboxylic acids may have immediate activity but reduced bioavailability .
Toxicity and Pharmacokinetics
- The decylthio-morpholine analogue () exhibited low acute toxicity in oil liniment formulations, indicating that alkylthio groups may enhance safety profiles.
Q & A
Q. How can researchers optimize the synthesis of methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate to improve yield and purity?
Methodological Answer: The synthesis involves S-alkylation of a triazole-thiol intermediate with methyl bromoacetate derivatives under alkaline conditions. Key steps include:
- Reagent selection : Use sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base to deprotonate the thiol group, enhancing nucleophilicity .
- Solvent optimization : Dimethylformamide (DMF) or tetrahydrofuran (THF) improves solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .
- Monitoring : Thin-layer chromatography (TLC) and ¹H/¹³C NMR track reaction progress and confirm product identity .
Q. What advanced spectroscopic and crystallographic methods are recommended for confirming the compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry of the triazole and sulfonyl groups .
- Multinuclear NMR :
- FT-IR : Stretching vibrations at 1150–1250 cm⁻¹ (S=O) and 1680–1720 cm⁻¹ (C=O) confirm functional groups .
Advanced Research Questions
Q. What strategies are effective in exploring the chemical reactivity of the sulfanyl and sulfonamide groups in this compound?
Methodological Answer:
- Oxidation : Treat with hydrogen peroxide (H₂O₂) to oxidize the sulfanyl (-S-) group to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .
- Substitution : React with sodium methoxide (NaOCH₃) to replace the bromine on the 4-bromophenyl group via nucleophilic aromatic substitution .
- Reduction : Use sodium borohydride (NaBH₄) to reduce ester groups to alcohols for derivatization .
- Kinetic studies : Monitor reaction rates under varying temperatures (25–80°C) and solvents (polar vs. nonpolar) to assess stability .
Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?
Methodological Answer:
- Structural-activity relationship (SAR) : Synthesize analogs (e.g., replacing 4-bromophenyl with 4-fluorophenyl) and compare IC₅₀ values in enzyme assays .
- Dose-response curves : Test compound concentrations from 1 nM to 100 µM to identify non-linear effects .
- Molecular docking : Use software (e.g., AutoDock) to predict binding affinities to target proteins (e.g., kinases) and validate with surface plasmon resonance (SPR) .
Q. What methodologies are recommended for investigating the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes .
- Fluorescence quenching : Monitor changes in tryptophan emission spectra upon compound-enzyme interaction .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) caused by conformational flexibility?
Methodological Answer:
- Variable-temperature NMR : Acquire spectra at 25°C and −40°C to slow molecular rotation and simplify splitting .
- Density functional theory (DFT) : Calculate theoretical NMR shifts for different conformers and compare with experimental data .
- Dynamic NMR simulations : Use software (e.g., MestReNova) to model exchange broadening effects .
Data-Driven Research Questions
Q. What analytical techniques are critical for assessing the compound’s purity and stability under varying storage conditions?
Methodological Answer:
- HPLC-MS : Quantify impurities (<0.1%) and detect degradation products (e.g., hydrolyzed ester) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via UV-Vis (λ = 254 nm) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
- QSAR modeling : Train models on datasets of triazole derivatives to predict solubility (LogS) and bioavailability .
- Metabolite prediction : Employ GLORYx to identify potential cytochrome P450-mediated oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
